c(his-D-phe-arg-trp-Aoc)
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Overview
Description
The compound C(his-D-phe-arg-trp-Aoc) is a synthetic peptide that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is composed of a sequence of amino acids: histidine, D-phenylalanine, arginine, tryptophan, and an aminooxyacetyl group. The unique arrangement of these amino acids contributes to its specific biological activities and interactions with receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C(his-D-phe-arg-trp-Aoc) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of C(his-D-phe-arg-trp-Aoc) can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring that the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
C(his-D-phe-arg-trp-Aoc) can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Alkylated derivatives from nucleophilic substitution reactions.
Scientific Research Applications
C(his-D-phe-arg-trp-Aoc) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of C(his-D-phe-arg-trp-Aoc) involves its interaction with melanocortin receptors, particularly MC3R and MC4R . Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various downstream effects, including the regulation of energy homeostasis and appetite .
Comparison with Similar Compounds
Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH₂: A tetrapeptide with similar receptor interactions but different amino acid sequence.
c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]: A macrocyclic melanocortin agonist with additional arginine residues.
Uniqueness
C(his-D-phe-arg-trp-Aoc) is unique due to its specific sequence and the presence of the aminooxyacetyl group, which may confer distinct binding properties and biological activities compared to other peptides. Its ability to selectively activate melanocortin receptors makes it a valuable tool for studying receptor pharmacology and developing therapeutic agents.
Properties
Molecular Formula |
C40H54N10O4 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9S,20S)-6-benzyl-9-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,11,19-tetraoxo-1,4,7,10-tetrazacycloicos-3-yl]propyl]guanidine |
InChI |
InChI=1S/C40H54N10O4/c41-40(42)44-19-11-16-33-38(53)50-34(21-28-23-45-32-15-10-9-14-31(28)32)36(51)17-7-2-1-3-8-18-37(52)48-30(22-29-24-43-26-47-29)25-46-35(39(54)49-33)20-27-12-5-4-6-13-27/h4-6,9-10,12-15,23-24,26,30,33-35,45-46H,1-3,7-8,11,16-22,25H2,(H,43,47)(H,48,52)(H,49,54)(H,50,53)(H4,41,42,44)/t30-,33-,34-,35-/m0/s1 |
InChI Key |
VFJZBZLGBBBPQI-RONNFESSSA-N |
Isomeric SMILES |
C1CCCC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC[C@@H](NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1CCCC(=O)C(NC(=O)C(NC(=O)C(NCC(NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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